molecular formula C12H12N4O3S B3606507 N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3606507
M. Wt: 292.32 g/mol
InChI Key: BQUCABYAQZTSAL-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acetamide formation to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylsulfanyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro-substituted pyrazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties .

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-20-10-5-3-2-4-9(10)13-12(17)8-15-7-6-11(14-15)16(18)19/h2-7H,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCABYAQZTSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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